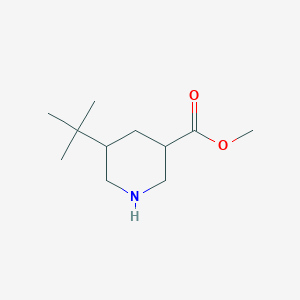![molecular formula C12H15F2N B15256594 2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B15256594.png)
2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine is a chemical compound with the molecular formula C12H15F2N It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a difluorophenyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine typically involves the reaction of 3,4-difluorobenzyl chloride with 2-methylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as column chromatography or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or both fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyrrolidine ring may also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Difluorophenyl)methyl]-2-methylpyrrolidine
- 2-[(3,5-Difluorophenyl)methyl]-2-methylpyrrolidine
- 2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine
Uniqueness
2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of molecules with specific biological activities and improved stability .
Properties
Molecular Formula |
C12H15F2N |
|---|---|
Molecular Weight |
211.25 g/mol |
IUPAC Name |
2-[(3,4-difluorophenyl)methyl]-2-methylpyrrolidine |
InChI |
InChI=1S/C12H15F2N/c1-12(5-2-6-15-12)8-9-3-4-10(13)11(14)7-9/h3-4,7,15H,2,5-6,8H2,1H3 |
InChI Key |
HRJWUXSEYPZJFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1)CC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


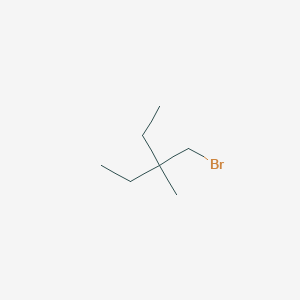
![5-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B15256515.png)

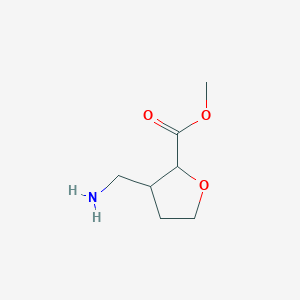
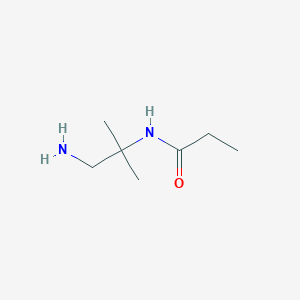
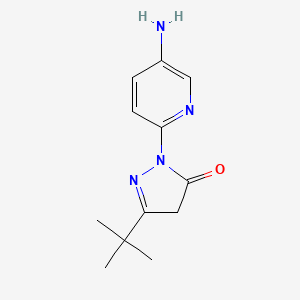
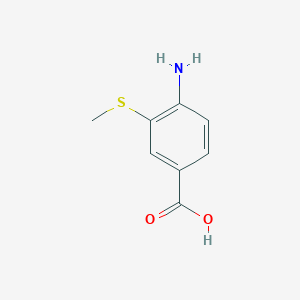

![4-Fluoro-1-(propan-2-yl)-1H-imidazo[4,5-c]pyridine](/img/structure/B15256561.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-chloro-5-methoxybenzoic acid](/img/structure/B15256563.png)


![2-[4-(Aminomethyl)oxan-4-yl]-2-hydroxyacetaldehyde](/img/structure/B15256604.png)
